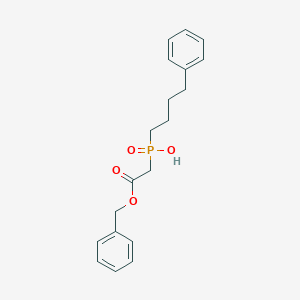









|
REACTION_CXSMILES
|
[OH:1][P:2]([CH2:14][C:15]([OH:17])=[O:16])([CH2:4][CH2:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:3].C(N(CC)CC)C.[CH2:25](OC(Cl)=O)[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>O1CCCC1>[OH:3][P:2]([CH2:14][C:15]([O:17][CH2:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)=[O:16])([CH2:4][CH2:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:1]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O
|
|
Name
|
|
|
Quantity
|
290 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
275 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)Cl
|
|
Name
|
|
|
Quantity
|
1320 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
4700 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
After removing the cooling bath
|
|
Type
|
FILTRATION
|
|
Details
|
After this time, the reaction mixture was filtered
|
|
Type
|
WASH
|
|
Details
|
The solids were washed with ethyl acetate (2×1000 ml)
|
|
Type
|
CONCENTRATION
|
|
Details
|
The combined filtrates were concentrated in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
The resultant residue was dissolved in ethyl acetate (4000 ml)
|
|
Type
|
WASH
|
|
Details
|
washed with water (2×1000 ml), 2.5% hydrochloric acid (2×600 ml) and brine (2×1000 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was triturated with 1:1 ether/hexane (2×500 ml)
|
|
Type
|
FILTRATION
|
|
Details
|
collected by filtration
|
|
Type
|
WASH
|
|
Details
|
The solid was washed on the frit with 1:1 ether/hexane
|
|
Type
|
CUSTOM
|
|
Details
|
then dried in vacuo at 30° C. overnight
|
|
Duration
|
8 (± 8) h
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OP(=O)(CCCCC1=CC=CC=C1)CC(=O)OCC1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 509 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |